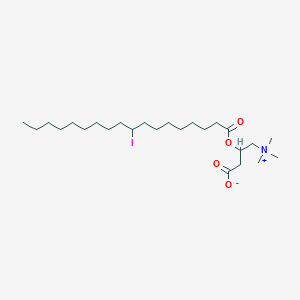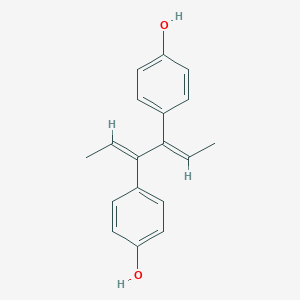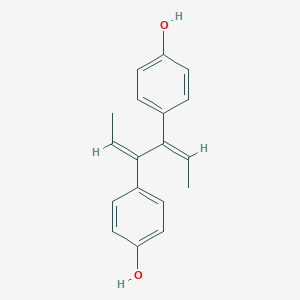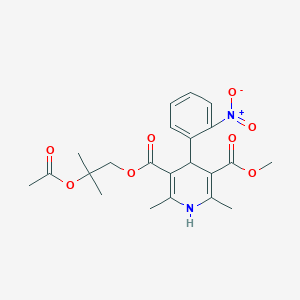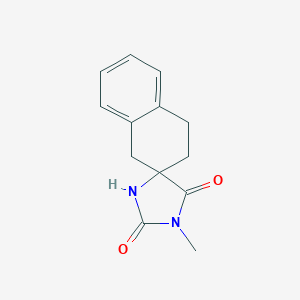
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione, also known as SMND-309, is a novel compound that has been studied for its potential therapeutic applications. It belongs to the spirooxindole family of compounds, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and transcription, and cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been found to reduce inflammation and oxidative stress in animal models. Additionally, the compound has been shown to improve glucose metabolism and reduce insulin resistance in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione is its broad-spectrum activity against different diseases. The compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities, which makes it a promising candidate for the development of new therapeutics. Additionally, the compound has been found to have low toxicity in animal models, which is a desirable characteristic for any potential drug candidate. However, one of the limitations of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione. One of the directions is to further elucidate the mechanism of action of the compound. This can help in the development of more effective therapies based on 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. This can help in the production of larger quantities of the compound for further research and development. Additionally, the compound can be tested in combination with other drugs to determine its potential synergistic effects. Finally, the compound can be tested in clinical trials to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione involves a multistep process. The first step involves the condensation of 1,2-diamine and 1,2-dicarbonyl compound to form an imidazolidine ring. The second step involves the cyclization of the imidazolidine ring with a naphthalene ring to form a spiro compound. The final step involves the introduction of a methyl group at the 1-position of the spiro compound. The synthesis of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione has been reported in several research articles, and the compound has been synthesized using different methods.
Applications De Recherche Scientifique
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. The compound has been tested in vitro and in vivo for its efficacy against different cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, the compound has been shown to inhibit the replication of several viruses, including herpes simplex virus, influenza virus, and hepatitis C virus.
Propriétés
Numéro CAS |
109402-15-5 |
|---|---|
Nom du produit |
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione |
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C13H14N2O2/c1-15-11(16)13(14-12(15)17)7-6-9-4-2-3-5-10(9)8-13/h2-5H,6-8H2,1H3,(H,14,17) |
Clé InChI |
YMHZTRFRQAWDRR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2(CCC3=CC=CC=C3C2)NC1=O |
SMILES canonique |
CN1C(=O)C2(CCC3=CC=CC=C3C2)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)
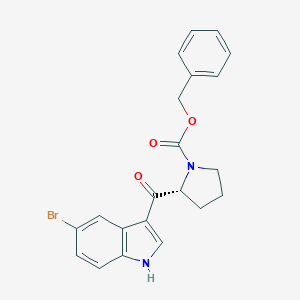
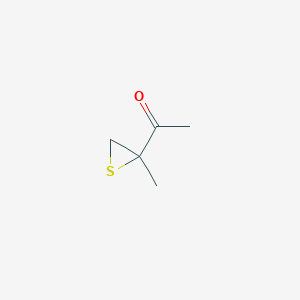
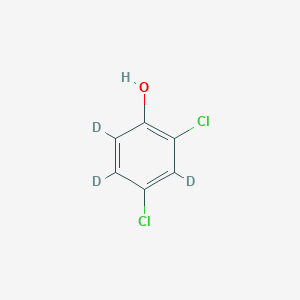
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)

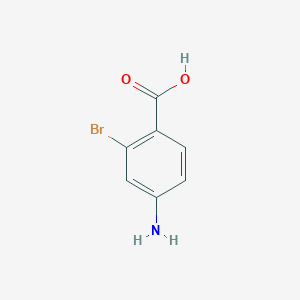
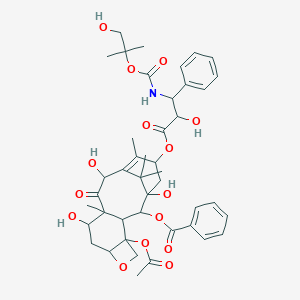
![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)
